molecular formula C15H11ClN2O3 B2399723 (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol CAS No. 573707-73-0

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol

Cat. No.: B2399723
CAS No.: 573707-73-0
M. Wt: 302.71
InChI Key: ZEXWKVHBKSSOGU-QPEQYQDCSA-N
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Description

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is a complex organic compound featuring a benzimidazole moiety, a hydroxyvinyl group, and a chlorobenzene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced benzimidazole compounds, and substituted chlorobenzene derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzimidazole exhibit antimicrobial, antiviral, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyvinyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acetate: Known for its use in heterocyclization reactions.

    2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Exhibits antitumor activity and is used in cancer research.

Uniqueness

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is unique due to its combination of a benzimidazole core, a hydroxyvinyl group, and a chlorobenzene diol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWKVHBKSSOGU-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C(/C3=CC(=C(C=C3O)O)Cl)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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